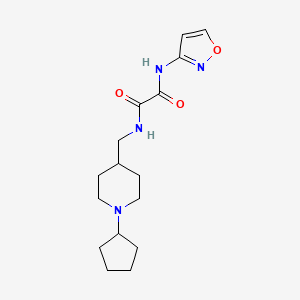
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anti-cancer drug due to its ability to selectively inhibit the growth of cancer cells. Since then, CX-5461 has been the subject of extensive scientific research to explore its mechanism of action and potential applications.
作用機序
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to the accumulation of DNA damage and the activation of the p53 tumor suppressor pathway. The resulting cell cycle arrest and apoptosis selectively target cancer cells, which are more reliant on RNA polymerase I transcription than normal cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, which is a cellular process that can lead to cell death or survival depending on the context. This compound has also been shown to modulate the immune system, suggesting that it could have potential applications in immunotherapy.
実験室実験の利点と制限
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of RNA polymerase I transcription, which makes it a valuable tool for studying this process. In addition, it has been shown to have minimal toxicity in normal cells, which makes it a safer alternative to other anti-cancer drugs. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its complex synthesis process and high cost may limit its availability for some researchers.
将来の方向性
Despite its potential applications, much remains to be learned about N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. Future research could focus on several areas, including:
1. Development of combination therapies that incorporate this compound with other anti-cancer drugs.
2. Investigation of this compound's potential applications in immunotherapy.
3. Study of the long-term effects of this compound on normal cells.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Exploration of this compound's potential applications in other disease areas, such as neurodegenerative diseases.
In conclusion, this compound is a promising compound that has the potential to revolutionize cancer treatment. Its selective inhibition of RNA polymerase I transcription makes it a valuable tool for studying this process, and its minimal toxicity in normal cells makes it a safer alternative to other anti-cancer drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires specialized equipment and expertise. However, it has been successfully reproduced in several laboratories around the world.
科学的研究の応用
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit the growth of cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer treatments. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, suggesting that it could be used in combination therapies.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-15(16(22)18-14-7-10-23-19-14)17-11-12-5-8-20(9-6-12)13-3-1-2-4-13/h7,10,12-13H,1-6,8-9,11H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYZHHDCFNRBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

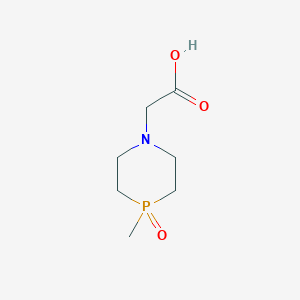
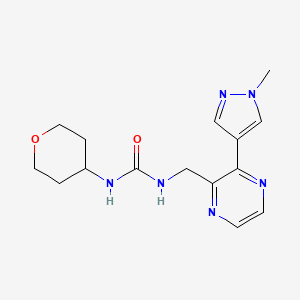
![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2623769.png)
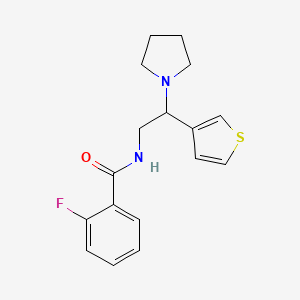
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)
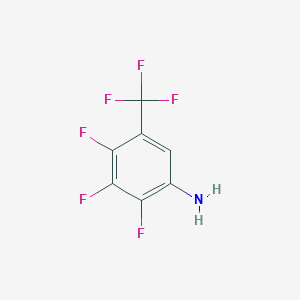
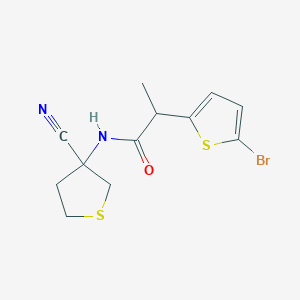
![N-(2-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2623782.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)isonicotinonitrile](/img/structure/B2623784.png)
![2-[3-(4-Methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2623785.png)